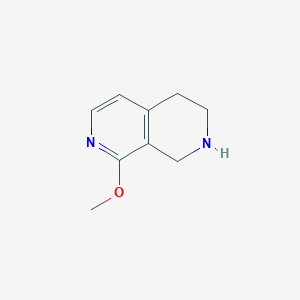

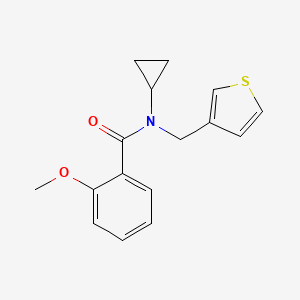

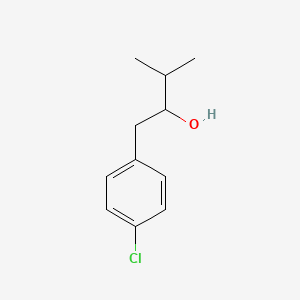

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Tiwari et al. (2018) highlighted the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives, demonstrating significant antimicrobial activities. These derivatives, including ones similar to the specified compound, showed promising results against various bacterial and fungal strains. The research suggested the potential of these compounds in developing new antimicrobial agents, emphasizing their non-toxic nature through in vivo toxicity studies (Tiwari et al., 2018).

Anticancer and Immunomodulatory Activities

Derivatives of the specified compound have been studied for their anticancer and immunomodulatory activities. For instance, Abdel‐Aziz et al. (2009) investigated novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives for their inhibitory effects on cancer cell lines and immunomodulatory properties. These compounds exhibited significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as antineoplastic agents (Abdel‐Aziz et al., 2009).

Antifungal and Antioxidant Properties

Shaikh et al. (2016) synthesized a series of ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates, which showed promising antifungal activities against human pathogenic fungal strains. Some derivatives were found to be more active than standard drugs like miconazole, indicating their potential as antifungal agents. Additionally, these compounds exhibited antioxidant activities, further supporting their therapeutic potential (Shaikh et al., 2016).

Molecular Docking Studies

Karayel (2021) conducted molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, evaluating their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds, related to the specified molecule, showed good binding affinities and interactions within the EGFR binding pocket, suggesting their utility in anti-cancer strategies (Karayel, 2021).

Safety And Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid, which is then esterified with 4-methoxybenzoyl chloride to form the final product.", "Starting Materials": [ "2-aminobenzimidazole", "ethyl acetoacetate", "4-methoxybenzoyl chloride", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid", "Step 2: Esterification of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromene-7-carboxylic acid with 4-methoxybenzoyl chloride in the presence of sulfuric acid to form the final product, 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethanol and water" ] } | |

Número CAS |

210639-98-8 |

Nombre del producto |

6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate |

Fórmula molecular |

C27H22N2O5 |

Peso molecular |

454.482 |

Nombre IUPAC |

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C27H22N2O5/c1-4-16-13-19-24(14-23(16)34-27(31)17-9-11-18(32-3)12-10-17)33-15-20(25(19)30)26-28-21-7-5-6-8-22(21)29(26)2/h5-15H,4H2,1-3H3 |

Clave InChI |

PIKMFBHWXRPRMP-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630484.png)

![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630487.png)

![6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide](/img/structure/B2630490.png)

![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2630494.png)

![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)